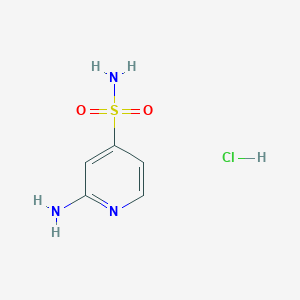
2-Aminopyridine-4-sulfonamide hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminopyridine-4-sulfonamide hydrochloride is a chemical compound with the molecular formula C5H7N3O2S·HCl. It is a derivative of 2-aminopyridine, which is known for its applications in drug discovery and synthesis of diverse biological molecules . This compound is characterized by the presence of an amino group at the second position and a sulfonamide group at the fourth position on the pyridine ring, along with a hydrochloride salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminopyridine-4-sulfonamide hydrochloride typically involves the sulfonation of 2-aminopyridine followed by the introduction of the sulfonamide group. One common method includes the reaction of 2-aminopyridine with chlorosulfonic acid to form 2-aminopyridine-4-sulfonyl chloride, which is then treated with ammonia to yield 2-aminopyridine-4-sulfonamide. The final step involves the addition of hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and pH to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
2-Aminopyridine-4-sulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of alkylated or acylated derivatives.
科学研究应用
2-Aminopyridine-4-sulfonamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of agrochemicals and dyes.
作用机制
The mechanism of action of 2-aminopyridine-4-sulfonamide hydrochloride involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with proteins, altering their conformation and function. The sulfonamide group plays a crucial role in these interactions by forming hydrogen bonds and electrostatic interactions with target molecules .
相似化合物的比较
Similar Compounds
2-Aminopyridine: Lacks the sulfonamide group, making it less versatile in certain applications.
4-Aminopyridine: Has the amino group at the fourth position, used in the treatment of neurological disorders.
2-Aminopyrimidine: Contains a pyrimidine ring instead of a pyridine ring, used in antitrypanosomal and antiplasmodial activities
Uniqueness
2-Aminopyridine-4-sulfonamide hydrochloride is unique due to the presence of both an amino and a sulfonamide group on the pyridine ring. This combination enhances its reactivity and allows for diverse chemical modifications, making it a valuable compound in various fields of research .
属性
IUPAC Name |
2-aminopyridine-4-sulfonamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-5-3-4(1-2-8-5)11(7,9)10;/h1-3H,(H2,6,8)(H2,7,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOQPNPUCTWCLQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)N)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-bromo-4-[4-(methylthio)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2743555.png)
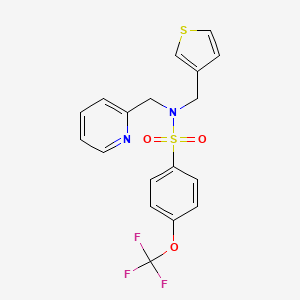
![N-(2-cyano-3-methylbutan-2-yl)-2-[[5-[(2-fluorophenoxy)methyl]-4-hexyl-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2743561.png)
![[4-[(E)-3-(4-methoxyphenyl)-3-oxoprop-1-enyl]phenyl] cyclohexanecarboxylate](/img/structure/B2743562.png)
![2-[1-(4-chlorophenyl)-1H-1,2,3-triazol-4-yl]ethan-1-ol](/img/structure/B2743563.png)
![2-(4-fluorophenyl)-4-{3-[4-(propan-2-yloxy)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2743564.png)
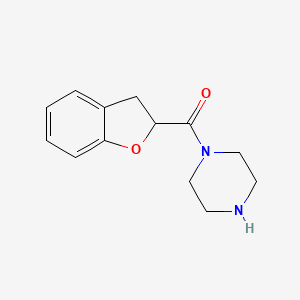
![5-{[(2-chlorophenyl)methyl]sulfanyl}-1-ethyl-3-methyl-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B2743566.png)
![1-[2-(thiolan-3-yloxy)pyridine-3-carbonyl]azetidin-3-ol](/img/structure/B2743568.png)
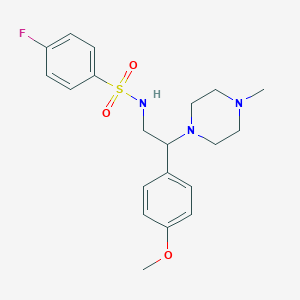
![N-(3,4-difluorophenyl)-2-{3-[(4-methylpiperidin-1-yl)sulfonyl]-2-oxo-1,2-dihydropyridin-1-yl}acetamide](/img/structure/B2743572.png)
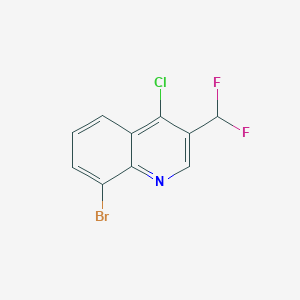
![N-(4-isopropylphenyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2743575.png)
![N'-(1,2-dihydronaphtho[2,1-b]furan-2-ylcarbonyl)-N,N-dimethylhydrazonoformamide](/img/structure/B2743576.png)
